molecular formula C7H14N2O2 B2404973 n,2-Dimethyl-3-(n-methylformamido)propanamide CAS No. 1701962-10-8

n,2-Dimethyl-3-(n-methylformamido)propanamide

Cat. No.: B2404973
CAS No.: 1701962-10-8
M. Wt: 158.201
InChI Key: NLJAEKKWBKCGFD-UHFFFAOYSA-N
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Description

N,2-Dimethyl-3-(n-methylformamido)propanamide is a synthetic organic compound with the molecular formula C7H14N2O2 . It is supplied as a high-purity material for research and development purposes, strictly for laboratory use. Potential research applications for this compound and its structural analogs are found in advanced organic synthesis, particularly as building blocks for more complex molecules or in the development of specialized solvents . The structure of this compound, featuring both amide and N-methylformamide functional groups, suggests its potential utility in methodological studies and chemical synthesis. Researchers investigating green chemistry approaches, such as the replacement of conventional solvents like DMF in solid-phase peptide synthesis (SPPS), may find related structures of interest for customizing solvent properties to mitigate common side-reactions . The provided identifiers, including the SMILES string (CC(CN(C)C=O)C(=O)NC) and InChIKey (NLJAEKKWBKCGFD-UHFFFAOYSA-N), are essential for database searches, computational modeling, and precise sample tracking . This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[formyl(methyl)amino]-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(7(11)8-2)4-9(3)5-10/h5-6H,4H2,1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAEKKWBKCGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C=O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701962-10-8
Record name N,2-dimethyl-3-(N-methylformamido)propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,2-Dimethyl-3-(n-methylformamido)propanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

n,2-Dimethyl-3-(n-methylformamido)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

n,2-Dimethyl-3-(n-methylformamido)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n,2-Dimethyl-3-(n-methylformamido)propanamide involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the dimethylpropanamide moiety may influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Formyl(hydroxy)amino]-N,2-dimethylpropanamide
  • 3-[Formyl(ethyl)amino]-N,2-dimethylpropanamide
  • 3-[Formyl(methyl)amino]-N,2-dimethylbutanamide

Uniqueness

n,2-Dimethyl-3-(n-methylformamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

n,2-Dimethyl-3-(n-methylformamido)propanamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C6_{6}H14_{14}N2_{2}O, and it features a dimethyl group and a formamide moiety. The compound is classified under amides and has shown various biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
  • Apoptotic Induction : It has been observed to induce apoptosis in cancer cells through specific signaling pathways.
  • Toxicity Profile : The compound is noted for its acute toxicity when ingested and can cause skin irritation upon contact.

Antiproliferative Activity

A study conducted on various derivatives of similar compounds revealed that this compound exhibited significant antiproliferative activity against HCT-116 colon cancer cells. The IC50_{50} values were determined to be in the range of 0.12 mg/mL to 0.81 mg/mL for related compounds, indicating a potential therapeutic window for further investigation .

Table 1: IC50_{50} Values of Related Compounds

CompoundIC50_{50} (mg/mL)
7a0.12
7g0.12
7d0.81

The mechanism by which this compound induces apoptosis appears to involve the modulation of heat shock proteins (HSPs), specifically HSP90 and TRAP1 pathways. Molecular docking studies suggest that these interactions may lead to the disruption of cellular homeostasis in cancer cells .

Case Studies

  • Case Study on Colon Cancer Cells :
    • A series of experiments were conducted using HCT-116 cells treated with various concentrations of this compound.
    • Results indicated a dose-dependent decrease in cell viability alongside increased apoptotic markers such as nuclear fragmentation observed through DAPI staining .
  • Toxicological Assessment :
    • Acute toxicity studies have shown that this compound is harmful if swallowed and can cause skin irritation . This highlights the importance of handling precautions when working with this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for n,2-Dimethyl-3-(n-methylformamido)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, chloroacetamide intermediates (e.g., compound 5 in ) can undergo substitution with amines (e.g., aniline) in pyridine under reflux, followed by triazole coupling using carbonyldiimidazole (CDI) in acetonitrile. Yield optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying functional groups. For instance, 1H^1H NMR signals at δ 1.04–1.11 ppm (s, 6H) confirm dimethyl groups, while δ 10.15 ppm (OH oximes) and δ 6.10–9.00 ppm (NH groups) validate amide linkages. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, especially for chiral centers .

Advanced Research Questions

Q. How should researchers resolve contradictions in antiproliferative activity data across different cancer cell lines?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 0.69–85.1 μM in HCT-116 vs. A549 cells; ) require systematic validation. Steps include:

  • Replicating assays under standardized MTT protocols (e.g., 48-hour exposure, 5% CO2_2).
  • Cross-referencing with orthogonal assays (e.g., apoptosis markers like caspase-3).
  • Analyzing structure-activity relationships (SAR) to identify substituents influencing potency (e.g., hydroxyl vs. benzyl groups; ).

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Modifications focus on improving solubility and metabolic stability:

  • Hydroxamic acid incorporation : Replace terminal amides with hydroxamate groups (e.g., hydroxylamine/KOH reflux; ) to enhance HDAC inhibition.
  • PEGylation : Introduce polyethylene glycol (PEG) chains to reduce clearance rates.
  • Prodrug design : Mask polar groups (e.g., esterification) to improve oral bioavailability .

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict ligand-receptor interactions. For HDAC inhibitors:

  • Dock the compound into HDAC8 (PDB: 1T69) to identify key residues (e.g., Asp101, His142).
  • Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding affinity changes.
  • Use free-energy perturbation (FEP) to prioritize derivatives with improved ∆Gbinding_{binding} .

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